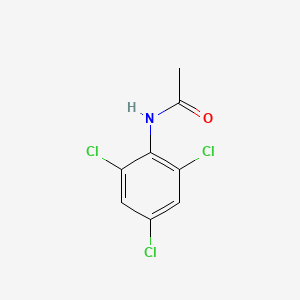

N-(2,4,6-Trichlorophenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

607-94-3 |

|---|---|

Molecular Formula |

C8H6Cl3NO |

Molecular Weight |

238.5 g/mol |

IUPAC Name |

N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |

InChI Key |

UYAFIBWBOORJHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Nomenclature and Advanced Structural Analysis of N 2,4,6 Trichlorophenyl Acetamide

Formal Chemical Nomenclature Systems Applied to N-(2,4,6-Trichlorophenyl)acetamide

IUPAC Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring each has a unique and unambiguous name. For the compound , the formal IUPAC name is This compound . uni.lu This name is derived by identifying the parent structure, an acetamide (B32628), which is substituted on the nitrogen atom with a 2,4,6-trichlorophenyl group.

Common and Trivial Naming Conventions (If Applicable)

In addition to its systematic IUPAC name, this compound is also known by common or trivial names. One of the most frequently used is 2',4',6'-trichloroacetanilide . guidechem.com This name treats the molecule as a derivative of acetanilide (B955), with three chlorine atoms substituting the phenyl ring at the 2', 4', and 6' positions. Other synonyms include 2,4,6-trichloroacetanilide. guidechem.com

Spectroscopic and Diffraction Techniques for Advanced Structural Elucidation of this compound

The precise three-dimensional structure and electronic properties of this compound have been elucidated through a combination of advanced spectroscopic and diffraction methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and the solid state.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in determining the connectivity of atoms and their spatial relationships within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons, though in this specific molecule, the aromatic protons are isolated from each other and from the methyl protons of the acetamide group, limiting the direct through-bond proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. youtube.com This technique is crucial for assigning the carbon signals in the spectrum of this compound by linking them to their attached protons. For example, the methyl protons would show a correlation to the methyl carbon, and the aromatic protons would correlate to their respective carbons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different parts of a molecule. In this compound, HMBC would show correlations from the methyl protons to the carbonyl carbon of the acetamide group, and from the aromatic protons to adjacent and more distant carbons in the trichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals spatial proximity between protons, regardless of whether they are connected through bonds. This is critical for determining the conformation of the molecule, such as the relative orientation of the acetamide group and the trichlorophenyl ring. Significant NOE correlations would be expected between the N-H proton and the protons on the phenyl ring, as well as between the methyl protons and the aromatic protons, depending on the rotational conformation around the N-C bond.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is a standard and powerful methodology for the complete structural assignment of such molecules. researchgate.netresearchgate.netslideshare.net

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR can be used to study its crystalline and potentially amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like carbon-13 and to average out anisotropic interactions that broaden the signals in the solid state. nih.gov

Studies on related compounds have shown that ssNMR can reveal the presence of different polymorphs (different crystalline forms) and provide insights into the packing of molecules in the crystal lattice. mdpi.com The chemical shifts observed in the ssNMR spectrum can be influenced by the local environment of each atom, including intermolecular interactions like hydrogen bonding.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on this compound and its derivatives have utilized this technique to establish their crystal structures. znaturforsch.comresearchgate.net

For instance, the crystal structure of this compound has been determined to be monoclinic with the space group Pn. researchgate.net The lattice parameters are reported as a = 8.142(3) Å, b = 8.469(3) Å, c = 8.223(3) Å, and β = 113.61(2)°. znaturforsch.com This detailed structural information reveals the precise bond lengths, bond angles, and torsion angles within the molecule, as well as how the molecules are packed together in the crystal.

Single-Crystal X-Ray Diffraction for Definitive 3D Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides invaluable insights into its molecular geometry, bond parameters, and the nature of intermolecular forces that govern its crystal packing.

The crystal structure of this compound has been determined to be monoclinic. znaturforsch.com The molecule consists of a planar acetamide group linked to a 2,4,6-trichlorosubstituted phenyl ring. The geometry of the amide linkage is of particular interest. The C-N bond length in the amide group is shorter than a typical C-N single bond, indicating a degree of double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This partial double bond character imparts planarity to the amide group.

A selection of key bond lengths and angles for this compound and related compounds is presented in the interactive table below for comparison. Data for this compound is based on studies of its crystal structure and comparison with closely related molecules. znaturforsch.com

Interactive Table: Selected Bond Parameters of this compound and Related Compounds

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

| This compound | C=O | ~1.23 | C-N-C | ~125 | znaturforsch.com |

| This compound | C-N | ~1.34 | O=C-N | ~123 | znaturforsch.com |

| This compound | C-C (ring avg.) | ~1.39 | C-C-C (ring avg.) | ~120 | znaturforsch.com |

| This compound | C-Cl (ortho) | ~1.73 | znaturforsch.com | ||

| This compound | C-Cl (para) | ~1.74 | znaturforsch.com | ||

| Acetanilide | C=O | 1.235 | C-N-C | 128.3 | |

| Acetanilide | C-N | 1.356 | O=C-N | 123.1 |

The crystal packing of this compound is stabilized by a network of intermolecular interactions. The most significant of these is hydrogen bonding. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). In the crystal lattice, molecules of this compound are linked into chains by N-H···O hydrogen bonds. acs.org

Due to the planar nature of the aromatic ring, π-π stacking interactions are also possible. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structure of this compound, the phenyl rings of adjacent molecules may be arranged in a parallel or offset fashion to facilitate these stabilizing interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, studies on related substituted acetanilides have shown that changes in the substitution pattern on the phenyl ring or the acetamide side chain can lead to different crystal symmetries. znaturforsch.com For instance, the conversion of N-phenyl-acetamide from an orthorhombic to a monoclinic crystal system upon substitution highlights the potential for polymorphism in this class of compounds. znaturforsch.com The existence of different polymorphs would imply variations in the intermolecular interactions and, consequently, in the physicochemical properties of the solid.

Solvent inclusion, where solvent molecules are incorporated into the crystal lattice during crystallization, is another possibility. The presence of included solvent molecules can significantly affect the crystal structure and stability. There are no reports of solvates for this compound in the reviewed literature.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including both Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule. For this compound, these techniques are instrumental in confirming the presence of key structural features and understanding the molecule's dynamics.

The FT-IR and Raman spectra of this compound are characterized by several key vibrational bands. The positions of these bands can be influenced by the electronic effects of the chloro-substituents and the solid-state packing forces. Based on studies of related N-(chloro-substituted phenyl)acetamides, the following vibrational assignments can be expected: nih.gov

Interactive Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |

| N-H Stretch | 3300 - 3200 | 3300 - 3200 | Broad in IR due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | |

| C-H Stretch (Methyl) | 3000 - 2850 | 3000 - 2850 | |

| C=O Stretch (Amide I) | 1700 - 1650 | 1700 - 1650 | Strong in IR. |

| N-H Bend (Amide II) | 1600 - 1500 | 1600 - 1500 | Coupled with C-N stretch. |

| C-N Stretch (Amide III) | 1300 - 1200 | 1300 - 1200 | |

| C-Cl Stretch | 800 - 600 | 800 - 600 | Multiple bands due to three Cl atoms. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns Beyond Basic Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, mass spectrometry reveals characteristic fragmentation patterns and isotopic signatures.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₈H₆Cl₃NO). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive M, M+2, M+4, and M+6 pattern of peaks, with relative intensities determined by the statistical probability of the isotopic combinations.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of an acylium ion. nih.gov Another likely fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement, if sterically feasible. Cleavage of the C-N bond can also occur, leading to the formation of the 2,4,6-trichloroaniline (B165571) radical cation.

Predicted mass spectral data for this compound is available in public databases. uni.lu

Interactive Table: Predicted m/z Peaks for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.95877 |

| [M+Na]⁺ | 259.94071 |

| [M-H]⁻ | 235.94421 |

| [M+NH₄]⁺ | 254.98531 |

| [M]⁺ | 236.95094 |

Data from PubChem. uni.lu

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analogues or Conformer Studies (If Applicable)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique is exclusively applicable to chiral molecules, i.e., molecules that are not superimposable on their mirror image.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit an ECD spectrum. ECD studies would only be relevant for chiral analogues of this compound or if stable, chiral conformers (atropisomers) could be isolated, which is not expected for this molecule under normal conditions.

Conformational Analysis of this compound

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the acetamide group relative to the trichlorophenyl ring, is a key determinant of its chemical and physical properties. This conformational preference is dictated by a delicate balance of steric and electronic effects.

Theoretical and Experimental Approaches to Rotational Isomers

The study of rotational isomers, or conformers, of this compound relies heavily on both experimental techniques and theoretical calculations.

Experimental Determination via X-Ray Crystallography

X-ray crystallography is a powerful experimental method for elucidating the precise three-dimensional structure of molecules in their solid, crystalline state. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For this compound, crystal structure analysis reveals the preferred orientation of the molecule within the crystal lattice. znaturforsch.comresearchgate.net

Studies have determined the crystal structure of this compound, showing it crystallizes in the monoclinic system. znaturforsch.comznaturforsch.com This experimental data provides a snapshot of a specific, low-energy rotational isomer. The planarity of the amide group is a significant feature, arising from the conjugation between the nitrogen lone pair and the carbonyl group's pi-system. znaturforsch.com However, the orientation of this amide plane with respect to the aromatic ring is influenced by the bulky chlorine substituents.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.656(2) |

| b (Å) | 12.420(3) |

| c (Å) | 9.141(2) |

| β (°) | 96.17(2) |

| Z (Formula Units) | 4 |

Data sourced from structural studies on related acetanilides. researchgate.netznaturforsch.com

Theoretical Conformational Analysis

While X-ray crystallography describes the solid-state structure, theoretical methods are employed to explore the full conformational landscape, including transition states and relative energies of different rotational isomers that may exist in other phases, such as in solution or in the gas phase. These computational approaches can calculate the potential energy surface as a function of the rotation around key single bonds, such as the N-C(aryl) bond. This analysis helps to identify the most stable conformers and to quantify the energy barriers between them, providing a more complete picture of the molecule's dynamic behavior.

Influence of Substituents on Amide Bond Conformation

The conformation of the amide bond in this compound is significantly influenced by the nature and position of substituents on both the phenyl ring and the acetamide side chain. epa.gov Comparative structural studies of a series of related acetanilides demonstrate these effects clearly. researchgate.netznaturforsch.com

Ring Substitution Effects

The three electron-withdrawing chlorine atoms on the phenyl ring have a profound impact on the molecule's geometry. The ortho-chlorine atoms (at positions 2 and 6) impose considerable steric hindrance, forcing the plane of the amide group to twist out of the plane of the benzene (B151609) ring. This rotation disrupts the π-conjugation between the ring and the amide nitrogen, an effect that can be observed in changes to bond lengths and angles compared to unsubstituted N-phenylacetamide.

For instance, converting N-phenylacetamide to N-(2,4,6-trichlorophenyl)-acetamide by ring substitution changes the crystal symmetry from orthorhombic to monoclinic. znaturforsch.com Structural analyses comparing this compound with its N-(2,4,6-trimethylphenyl)acetamide analogue show that while both have bulky ortho-substituents, the electronic differences between chlorine (electron-withdrawing) and methyl (electron-donating) groups lead to subtle but measurable differences in the amide bond parameters. researchgate.netznaturforsch.com

Side-Chain Substitution Effects

Substitution on the acetyl group also alters the conformational parameters. A systematic study of compounds with the general formula 2,4,6-Cl₃C₆H₂NH-CO-CH₃₋ᵧClᵧ (where y = 0, 1, 2, or 3) reveals how increasing the chlorination of the side chain affects the crystal structure and molecular geometry. znaturforsch.com For example, the structure of this compound is compared with N-(2,4,6-trichlorophenyl)-2-chloroacetamide and N-(2,4,6-trichlorophenyl)-2,2,2-trichloroacetamide. znaturforsch.comznaturforsch.com These comparisons show that substitution in both the ring and the side chain induces significant changes in bond parameters. znaturforsch.com The conformation of the N-H bond is often found to be anti to the C=O bond. nih.gov

| Compound | C(aryl)-N Bond Length (Å) | N-C(O) Bond Length (Å) | C=O Bond Length (Å) |

|---|---|---|---|

| N-phenylacetamide | 1.419 | 1.352 | 1.233 |

| N-(2,4,6-trimethylphenyl)acetamide | 1.428 | 1.353 | 1.230 |

| This compound | 1.432 | 1.342 | 1.226 |

Data compiled from comparative crystallographic studies. Values represent typical or averaged bond lengths for comparison. researchgate.netznaturforsch.comznaturforsch.com

The data in Table 2 illustrates that the C(aryl)-N bond tends to lengthen with bulky ortho-substituents, consistent with increased steric repulsion and reduced conjugation. Conversely, the N-C(O) bond in this compound is slightly shorter, suggesting the electron-withdrawing nature of the trichlorophenyl group enhances the double-bond character of the central amide bond.

Synthetic Methodologies for N 2,4,6 Trichlorophenyl Acetamide

Classical Synthetic Routes to N-(2,4,6-Trichlorophenyl)acetamide

The traditional and most widely documented method for synthesizing this compound relies on the direct acylation of 2,4,6-Trichloroaniline (B165571). This approach is a straightforward and effective way to introduce the acetamide (B32628) functional group to the trichlorinated phenyl ring.

Acylation Reactions Involving 2,4,6-Trichloroaniline

The core of the classical synthesis is the acylation of 2,4,6-Trichloroaniline. This reaction typically involves treating the aniline (B41778) with an acetylating agent. The most common and well-documented procedure utilizes acetic anhydride (B1165640), often in the presence of glacial acetic acid which can act as both a solvent and a catalyst. The reaction proceeds via a nucleophilic attack of the amino group of the 2,4,6-Trichloroaniline on the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond and acetic acid as a byproduct.

The precursor, 2,4,6-Trichloroaniline, is itself typically prepared through the chlorination of aniline or the reduction of a nitrated precursor. google.com One patented method for producing 2,4,6-trichloroaniline involves the reaction of aniline with a chlorinating agent like sulphuryl chloride in a solvent such as chlorobenzene (B131634) at elevated temperatures (90-110°C). google.com Another route to the aniline intermediate is the catalytic hydrogenation of 1,3,5-trichloro-2-nitrobenzene.

Optimized Reaction Conditions and Yields

Detailed research has established optimized conditions for the efficient synthesis of this compound. A frequently cited laboratory-scale procedure involves heating a mixture of 2,4,6-Trichloroaniline and a slight excess of acetic anhydride in glacial acetic acid. The product, being a solid, often precipitates out of the solution upon cooling, which simplifies its isolation via filtration. This classical method is known for its reliability and high yields.

The table below summarizes the optimized conditions for a typical two-step synthesis.

Table 1: Optimized Conditions for Classical Synthesis

| Step | Reactants | Solvent/Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Precursor Synthesis | Aniline, Sulphuryl Chloride | Chlorobenzene, HCl gas | 90°C | 6 hours | ~93% | google.com |

| Acetylation | 2,4,6-Trichloroaniline, Acetic Anhydride | Glacial Acetic Acid | 110°C (Reflux) | 4 hours | 85-90% |

Modern and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. These approaches are being explored for the synthesis of amides, including this compound.

Catalytic Strategies (e.g., Phase-Transfer Catalysis, Metal-Organic Catalysis)

Phase-Transfer Catalysis (PTC) offers a green alternative by facilitating reactions between reagents located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from one phase (like an aqueous phase) into the other (an organic phase) where the reaction can occur. youtube.comyoutube.com This technique can increase reaction rates, improve yields, and eliminate the need for harsh or expensive solvents that are required to dissolve all reactants in a single phase. crdeepjournal.org While a specific PTC protocol for this compound is not widely documented, the principles could be applied to the acylation of 2,4,6-trichloroaniline, potentially allowing for milder reaction conditions.

Metal-Organic Catalysis involves the use of metal complexes to catalyze organic transformations with high efficiency and selectivity. For instance, a Di-μ-chlorobis[η⁵-(S)-(pR)-2-(2'-(4'-isopropyl)oxazolinylcycloentadienyl, 1-C, 3'-N))-(η⁴-tetraphenylcyclo-butadiene)cobalt]dipalladium complex, known as (S)-COP-Cl, has been used to catalyze the rearrangement of allylic trichloroacetimidates to form chiral allylic trichloroacetamides. orgsyn.org This demonstrates the potential of sophisticated metal catalysts to facilitate the formation of C-N bonds in complex molecules under controlled conditions.

Solvent-Free Synthesis and Mechanochemistry

Solvent-Free Synthesis aims to eliminate the use of volatile organic solvents, thereby reducing environmental impact and simplifying product purification.

Mechanochemistry , a technique that uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in solvent-free synthesis. nih.gov A rapid and efficient mechanochemical synthesis of various amides has been developed using an in-situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine (B44618) (PPh₃). rsc.org This method, which involves solvent-drop grinding of the reactants with an inorganic base at room temperature, can produce amides in moderate to excellent yields and is compatible with a variety of functional groups. rsc.org This approach is a promising green route for the synthesis of this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-Assisted Synthesis utilizes microwave irradiation to heat reactions. This technique leads to rapid and uniform heating, which can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. irjmets.com The synthesis of various acetamide derivatives has been successfully accelerated using microwave irradiation, often under solvent-free conditions. irjmets.com For example, the synthesis of γ- and δ-lactams from N-alkenyl-tethered trichloroacetamides was significantly expedited by microwave activation. nih.gov

Flow Chemistry Techniques for Continuous Production

The two-step synthesis process is well-suited for adaptation to a telescoped continuous flow system. mit.edu The initial hydrogenation of 1,3,5-trichloro-2-nitrobenzene could be performed using a packed-bed reactor containing a solid-supported catalyst. mdpi.com The resulting stream of 2,4,6-trichloroaniline, without isolation, could then be directly mixed with a stream of an acetylating agent like acetic anhydride in a second flow reactor, such as a heated coil or microreactor. acs.org This integrated approach would allow for the production of the final compound in a single, continuous operation, minimizing manual handling and improving process efficiency and safety. rsc.org

Synthesis of Isotopically Labelled this compound for Mechanistic Studies

The synthesis of isotopically labelled compounds is crucial for mechanistic studies, allowing researchers to trace the path of atoms through a reaction. Mechanistic studies on the hydrolysis of related acetanilides have utilized isotopic labeling to elucidate reaction pathways. acs.org For this compound, labelling could be achieved through several hypothetical routes, as specific examples are not present in current literature.

Carbon-13 (¹³C) Labelling: The acetyl group is a prime target for ¹³C labelling. By employing commercially available acetic anhydride-¹³C₂ in the final acetylation step, both the carbonyl carbon and the methyl carbon would be labelled. This would be invaluable for NMR and mass spectrometry studies of the compound's subsequent reactions.

Nitrogen-15 (¹⁵N) Labelling: To label the amide nitrogen, the synthesis would need to begin with a ¹⁵N-labelled precursor. The synthesis of ¹⁵N-2,4,6-trichloroaniline would be the key step, which could potentially be accomplished by starting from ¹⁵N-aniline and performing the necessary chlorination and other functional group manipulations.

These labelled analogues would serve as powerful tools for investigating reaction mechanisms, metabolic pathways, or environmental degradation routes.

Challenges and Future Directions in the Synthesis of this compound

Challenges: The current primary synthesis route presents several challenges, particularly concerning scalability and environmental impact.

Harsh Precursor Conditions: The catalytic hydrogenation of the nitro-aromatic precursor requires high-pressure hydrogen gas and elevated temperatures, posing significant safety and engineering challenges for large-scale production. drugdiscoverytrends.com

Hazardous Reagents: The use of acetic anhydride, a corrosive and lachrymatory substance, requires specialized handling procedures. ijtsrd.com

Purification: The reliance on silica (B1680970) gel chromatography for purification is costly, time-consuming, and generates significant solvent waste, making it unsuitable for industrial-scale manufacturing. The final product may also contain impurities that require careful removal through processes like recrystallization. youtube.com

Future Directions: Future research will likely focus on developing more sustainable, efficient, and safer synthetic methodologies.

Greener Precursor Synthesis: There is a need to explore alternative and milder reduction methods for converting 1,3,5-trichloro-2-nitrobenzene to its corresponding aniline. This could involve novel catalytic systems that operate under lower pressure and temperature or alternative chemical pathways. researchgate.netchemrxiv.org

Alternative Acetylating Agents: Research into replacing acetic anhydride with greener alternatives, such as using acetic acid in conjunction with a highly efficient catalyst, could reduce hazards and costs. ijtsrd.com

Continuous Flow Manufacturing: As previously discussed, the implementation of a continuous flow process stands as a major future direction. This would address many of the safety and scalability issues associated with the current batch method. researchgate.net

Catalytic One-Pot Systems: The development of a one-pot synthesis, where the reduction of the nitro group and subsequent acetylation occur in a single reactor without isolation of the intermediate aniline, would significantly improve process efficiency and reduce waste.

Chemical Reactivity and Derivatization of N 2,4,6 Trichlorophenyl Acetamide

Reactivity of the Amide Linkage in N-(2,4,6-Trichlorophenyl)acetamide

The amide bond in this compound is subject to various transformations, with its reactivity profoundly influenced by the electronic effects of the attached trichlorinated aryl group.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be catalyzed by either acid or base. nih.govetsu.edu The rate and mechanism of this reaction for this compound are dictated by several factors, including resonance stability and the electronic nature of the substituents. etsu.edu

Generally, the stability of an amide bond is partly due to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. However, in this compound, the potent electron-withdrawing effect of the three chlorine atoms on the phenyl ring diminishes this resonance stabilization. This destabilization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. etsu.edu Consequently, the hydrolysis of this compound is expected to be faster than that of non-halogenated N-phenylacetamide.

Under basic conditions , the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2,4,6-trichloroaniline (B165571) anion, a relatively stable leaving group due to the electron-withdrawing substituents. etsu.edu

Under acidic conditions , the carbonyl oxygen is first protonated, which significantly enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. etsu.edu The subsequent steps involve proton transfer and elimination of 2,4,6-trichloroaniline. etsu.edu Studies on similar chloroacetamide herbicides show that both amide and ether group cleavages can occur under acidic conditions. nih.gov The hydrolysis rate is pH-dependent, with increased rates observed at both low and high pH values. researchgate.net

| Condition | Key Mechanistic Step | Expected Relative Rate |

| Acid-Catalyzed | Protonation of the carbonyl oxygen to activate the electrophile. etsu.edu | Faster than unsubstituted amides. |

| Base-Catalyzed | Nucleophilic attack by a strong nucleophile (OH⁻) on the carbonyl carbon. etsu.edu | Faster than unsubstituted amides. |

| Neutral | Nucleophilic attack by water; generally slow but influenced by intramolecular features. researchgate.net | Slower than acid or base-catalyzed reactions. |

N-alkylation and N-acylation involve the substitution of the hydrogen atom on the amide nitrogen. The nucleophilicity of this nitrogen is reduced by both resonance with the adjacent carbonyl and the strong inductive effect of the trichlorophenyl ring, making these reactions challenging.

Direct N-alkylation with alkyl halides typically requires a strong base to first deprotonate the amide, generating a more nucleophilic amidate anion. However, competition from O-alkylation can be a significant issue.

Alternative methods for N-alkylation have been developed for less reactive substrates. For instance, reactions using trichloroacetimidate (B1259523) electrophiles in the presence of an acid catalyst provide a pathway to N-alkylated products for compounds like pyrazoles and isatins. semanticscholar.orgmdpi.comrsc.org This method proceeds through the formation of a carbocation intermediate from the trichloroacetimidate, which is then trapped by the nucleophile. mdpi.com While not specifically documented for this compound, such strategies could potentially be adapted.

N-acylation can lead to the formation of diacyl- or triacylamines. These reactions often require forcing conditions or highly reactive acylating agents due to the low nucleophilicity of the amide nitrogen.

The carbonyl group's reactivity can be enhanced by activating the carbonyl oxygen, typically through protonation or coordination to a Lewis acid. This activation makes the carbonyl carbon a more potent electrophile for subsequent nucleophilic attack.

A related concept is the use of aryl formates as carbonylating agents, which highlights the role of the aryloxy group as a leaving group. For example, 2,4,6-trichlorophenyl formate (B1220265) is an effective carbon monoxide (CO) surrogate that generates CO under mild basic conditions. orgsyn.org The efficiency of this process relies on the fact that 2,4,6-trichlorophenoxide is an excellent leaving group. By analogy, the N-(2,4,6-trichlorophenyl)amido group could be expected to participate in reactions where the activation of the carbonyl leads to cleavage of the C-N bond, with the substituted aniline (B41778) derivative acting as the leaving group.

Furthermore, N→S acyl transfer is a known process where an amide can be converted to a thioester, often facilitated by groups that destabilize the amide bond. nih.gov The electronic properties of the N-(2,4,6-trichlorophenyl) group could potentially facilitate such transformations under appropriate conditions.

Electrophilic Aromatic Substitution Reactions on the Trichlorophenyl Moiety

The trichlorophenyl ring is generally deactivated towards classical electrophilic aromatic substitution due to the electron-withdrawing nature of the three chlorine atoms and the amide group. However, specific modern synthetic methods can overcome this deactivation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The amide functionality (-NHCOR) is recognized as one of the strongest classes of DMGs. organic-chemistry.orgnih.gov

In the case of this compound, the amide group can direct lithiation to the only available aromatic position, C3 (or C5), which is ortho to the amide and situated between two chlorine atoms. The mechanism involves the initial coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic carbonyl oxygen. baranlab.org This positions the base for intramolecular deprotonation of the adjacent C-H bond, forming a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups with high regioselectivity. organic-chemistry.org

| Electrophile (E+) | Resulting Functional Group (-E) |

| D₂O | -D (Deuterium) |

| I₂ | -I (Iodine) |

| CO₂ | -COOH (Carboxylic acid) |

| R-CHO (Aldehyde) | -CH(OH)R (Secondary alcohol) |

| R₂CO (Ketone) | -C(OH)R₂ (Tertiary alcohol) |

| Me₃SiCl | -SiMe₃ (Trimethylsilyl) |

| DMF (followed by hydrolysis) | -CHO (Formyl) |

Direct nucleophilic aromatic substitution (SNAr) to replace the chlorine atoms on the electron-deficient ring is generally difficult due to steric hindrance and would require harsh reaction conditions.

A more viable approach for functionalizing the chlorinated positions could involve transition metal-catalyzed cross-coupling reactions. The necessary organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) could potentially be generated via the ortho-lithiated intermediate described in the DoM reaction (Section 4.2.1). For instance, the aryllithium species could undergo transmetalation with a suitable metal salt (e.g., ZnCl₂, B(OR)₃) to generate an intermediate amenable to palladium- or nickel-catalyzed coupling reactions. This two-step sequence of DoM followed by cross-coupling would effectively achieve the functionalization of a specific position on the highly substituted ring.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The 2,4,6-trichlorophenyl ring of this compound is a key target for structural modification. The presence of three chlorine atoms, which can act as leaving groups, opens the door to various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, the high degree of chlorination and the presence of the N-acetyl group can influence the reactivity, often requiring carefully optimized conditions to achieve selective substitution.

Suzuki, Sonogashira, Heck, and Negishi Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds on aromatic rings. While specific literature on this compound as a substrate is scarce, the reactivity can be inferred from studies on other polychlorinated aromatic compounds. nih.gov Generally, aryl chlorides are less reactive than the corresponding bromides and iodides, and reactions often necessitate specialized ligands and more forcing conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds. wikipedia.org For this compound, a Suzuki reaction could replace one or more chlorine atoms with an aryl or vinyl group. The reaction mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation from the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgorganic-chemistry.org The choice of ligand, such as bulky, electron-rich phosphines, is critical for facilitating the challenging oxidative addition of the C-Cl bond. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a primary method for synthesizing arylalkynes. Applying this to this compound would introduce an alkynyl substituent onto the aromatic ring. Research on pentachloropyridine (B147404) has demonstrated that multiple Sonogashira couplings on a polychlorinated ring are feasible, suggesting that similar transformations could be possible on the trichlorophenyl ring, leading to di- or tri-alkynylated products under the right conditions. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process typically proceeds with trans selectivity. organic-chemistry.org A Heck reaction with this compound would result in the formation of a styrenyl-type derivative, replacing a chlorine atom with a vinyl group.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org This would allow for the introduction of alkyl, alkenyl, or aryl groups onto the this compound core. Palladium catalysts generally offer higher yields and broader functional group tolerance compared to nickel. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Substituted | wikipedia.org, libretexts.org |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Amine base | Alkynyl Substituted | wikipedia.org, libretexts.org |

| Heck | Alkene | Pd(0) complex, Base | Vinylated | organic-chemistry.org |

| Negishi | R-Zn-X | Pd(0) or Ni(0) complex | Alkyl/Aryl/Vinyl Substituted | wikipedia.org, organic-chemistry.org |

Amination and Amidation Reactions

The formation of carbon-nitrogen bonds on the aromatic ring is another crucial transformation, enabling the synthesis of compounds with diverse properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling amines (primary or secondary) with aryl halides to form aryl amines. wikipedia.orgyoutube.com The reaction mechanism follows a catalytic cycle similar to C-C couplings. wikipedia.orglibretexts.org Applying this to this compound could selectively replace a chlorine atom with a new amino group. The choice of a suitable phosphine (B1218219) ligand is essential for the success of the reaction, especially with less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org

Ullmann Condensation (Goldberg Reaction): As an alternative to palladium-catalyzed methods, the copper-catalyzed Ullmann condensation can be used to form C-N bonds. wikipedia.org The Goldberg variation specifically refers to the N-arylation of amides and amines. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but has seen significant improvements with the development of modern ligand systems. wikipedia.orgorganic-chemistry.org It provides a pathway to introduce primary or secondary amino groups or amido groups onto the trichlorophenyl ring.

Synthesis of this compound Analogues and Derivatives

Beyond modifying the aromatic ring, the synthesis of analogues can be achieved by altering the acyl group, employing isosteric replacements, or preparing functional derivatives like prodrugs.

Structural Modification at the Acyl Group

The acetamide (B32628) moiety (-NHCOCH₃) is a versatile handle for structural modification. Altering the acyl portion can significantly impact the compound's physicochemical and biological properties. This can be achieved by reacting the parent amine, 2,4,6-trichloroaniline, with different acylating agents. wikipedia.org

Chain Elongation/Branching: Using acyl chlorides or anhydrides with longer or branched alkyl chains (e.g., propionyl chloride, butyryl chloride) would yield analogues with increased lipophilicity.

Introduction of Functional Groups: Acylating agents containing other functional groups can be used. For instance, reacting 2,4,6-trichloroaniline with chloroacetyl chloride yields 2-chloro-N-(2,4,6-trichlorophenyl)acetamide, introducing a reactive handle for further nucleophilic substitution. chemicalbook.com

Unsaturated Acyl Groups: Reaction with anhydrides of unsaturated dicarboxylic acids, such as maleic anhydride (B1165640), leads to the formation of amic acids, for example, N-(2,4,6-trichlorophenyl)maleamic acid. researchgate.net

| Starting Material | Reagent | Resulting Acyl Group | Analogue Name | Reference |

| 2,4,6-Trichloroaniline | Acetic Anhydride | -COCH₃ | This compound | |

| 2,4,6-Trichloroaniline | Chloroacetyl Chloride | -COCH₂Cl | 2-Chloro-N-(2,4,6-trichlorophenyl)acetamide | chemicalbook.com |

| 2,4,6-Trichloroaniline | Maleic Anhydride | -COCH=CHCOOH | N-(2,4,6-Trichlorophenyl)maleamic acid | researchgate.net |

Isosteric Replacements and Bioisosterism

Isosterism involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. This strategy is often used in medicinal chemistry to fine-tune a molecule's properties while retaining its core biological activity. youtube.com

Classical Isosteres: These are atoms or groups with similar size and shape. youtube.com

On the Aromatic Ring: The chlorine atoms on the phenyl ring can be replaced by other halogens (F, Br) or by methyl groups. The latter would yield N-(2,4,6-trimethylphenyl)acetamide, providing a direct comparison of the electronic and steric effects of chloro versus methyl substituents. youtube.comchemicalbook.com

At the Acyl Group: The methyl group of the acetyl function could be replaced by an amino group (forming a ureido derivative) or a hydroxyl group.

Non-Classical Isosteres (Bioisosteres): These are functional groups that may not be structurally similar but elicit a similar biological response. youtube.com

Amide Bond Mimics: The amide linkage (-NH-CO-) is central to the structure. It could be replaced by bioisosteres such as a reverse amide (-CO-NH-), a sulfonamide (-NH-SO₂-), or a urea (B33335) linkage. These changes can alter properties like hydrogen bonding capability, metabolic stability, and conformation.

| Original Group | Location | Isosteric Replacement | Rationale | Reference |

| Chlorine | Phenyl Ring | Methyl (CH₃) | Similar size, different electronics | youtube.com |

| Amide (-NHCO-) | Linker | Sulfonamide (-NHSO₂-) | Maintain H-bond donor, alter geometry/electronics | youtube.com |

| Amide (-NHCO-) | Linker | Reverse Amide (-CONH-) | Alter H-bond donor/acceptor orientation | youtube.com |

Preparation of Prodrugs or Bioconjugates (Non-Human Clinical Focus)

The structure of this compound lends itself to derivatization for creating prodrugs or bioconjugates for research purposes, particularly in agrochemical or environmental studies.

A prodrug is an inactive compound that is converted into an active drug in vivo. An acetamide derivative, for instance, has been developed as an orally available prodrug that is hydrolyzed in the body to a pharmacologically active carboxylic acid. nih.gov Similarly, derivatives of this compound could be designed to release a biologically active molecule, such as the parent 2,4,6-trichloroaniline nih.gov or a custom-designed acyl moiety, upon enzymatic or chemical cleavage in a target organism or environment.

Bioconjugates are formed by linking a compound to a biomolecule, such as a peptide or a protein. This can be used to study the compound's mechanism of action or to target it to a specific site. Derivatives of this compound, functionalized through the cross-coupling or acyl modification reactions described above, could be equipped with a reactive handle (e.g., an alkyne, azide, or activated ester). This handle would then allow for covalent attachment to a biomolecule using established bioconjugation chemistry, such as click chemistry or amine-reactive coupling. For example, Sonogashira coupling can introduce a terminal alkyne that serves as a versatile handle for creating probes for bioanalytical applications. wikipedia.org

Mechanistic Studies of Reactions Involving this compound

The chemical behavior of this compound is dictated by the interplay of its amide functionality and the heavily substituted aromatic ring. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining the well-established mechanisms of related N-aryl amides and the influence of its particular substituents. The primary reactions of this compound, including hydrolysis and nucleophilic substitution, are governed by fundamental principles of organic chemistry.

The reactivity of the amide bond and the potential for substitution on the aromatic ring are the two main areas of interest in mechanistic studies. The trichlorinated phenyl group exerts significant electronic and steric effects that modulate the reactivity of the entire molecule.

Hydrolysis of the Amide Bond

The hydrolysis of the amide bond in this compound to yield 2,4,6-trichloroaniline and acetic acid can be catalyzed by either acid or base. Amides are generally resistant to hydrolysis due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts partial double bond character to the C-N bond. researchgate.net Consequently, these reactions typically require harsh conditions such as prolonged heating. researchgate.netznaturforsch.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is expected to proceed via a mechanism analogous to that of other N-substituted amides. znaturforsch.com

The proposed mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. znaturforsch.comijcce.ac.ir The oxygen atom is more basic than the nitrogen atom and is therefore preferentially protonated.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. znaturforsch.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group: The lone pair of electrons on the hydroxyl oxygen reforms the carbonyl double bond, leading to the elimination of 2,4,6-trichloroaniline as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to form acetic acid and regenerate the acid catalyst. znaturforsch.com

Base-Catalyzed Hydrolysis:

The hydrolysis of this compound can also be achieved under basic conditions, typically requiring heating with a strong base like sodium hydroxide. researchgate.net The mechanism for base-promoted amide hydrolysis is generally accepted as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. researchgate.net This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amide Anion: In what is typically the rate-determining step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,4,6-trichlorophenylamide anion. This is a difficult step because the amide anion is a very poor leaving group. mdpi.com

Acid-Base Reaction: The expelled amide anion is a very strong base and will immediately deprotonate the newly formed acetic acid in an irreversible acid-base reaction. This final step drives the equilibrium towards the products, yielding sodium acetate (B1210297) and 2,4,6-trichloroaniline. ijcce.ac.irmdpi.com

The presence of three electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the rate of hydrolysis. These groups make the nitrogen atom less basic and the corresponding amide anion a slightly better leaving group compared to an unsubstituted anilide. However, the steric hindrance from the two ortho-chlorine atoms could potentially hinder the approach of the nucleophile to the carbonyl carbon.

Table 1: General Mechanistic Steps in Amide Hydrolysis

| Catalyst | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 |

|---|---|---|---|---|---|

| Acid | Protonation of Carbonyl Oxygen | Nucleophilic Attack by H₂O | Proton Transfer | Elimination of Amine | Deprotonation |

| Base | Nucleophilic Attack by OH⁻ | Elimination of Amide Anion | Acid-Base Reaction | - | - |

Nucleophilic Substitution on the Aromatic Ring

The chlorine atoms on the phenyl ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SₙAr). Aryl halides are typically resistant to this type of reaction unless the ring is activated by strong electron-withdrawing groups, usually nitro groups, in the ortho and/or para positions relative to the leaving group. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution, but it is not sufficiently electron-withdrawing to facilitate nucleophilic aromatic substitution.

For a nucleophilic aromatic substitution to occur on the trichlorophenyl ring, it would likely proceed through an addition-elimination mechanism. This would involve the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion would restore the aromaticity of the ring. However, the absence of strong activating groups makes the formation of this intermediate energetically unfavorable.

While direct substitution of the chlorine atoms on the this compound ring is unlikely under standard conditions, derivatization of the acetamide portion is more feasible. For instance, reactions involving the nitrogen atom or the methyl group of the acetyl moiety could potentially be achieved, although these are not widely reported for this specific compound.

Computational Chemistry and Theoretical Studies of N 2,4,6 Trichlorophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reaction pathways.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(2,4,6-Trichlorophenyl)acetamide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to understand its reactivity and kinetic stability. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich trichlorophenyl ring and the nitrogen atom of the amide group. The LUMO is likely distributed over the carbonyl group and the aromatic ring. The significant electron-withdrawing effect of the three chlorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted N-phenylacetamide.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the amide hydrogen, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions, such as the hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Ab initio methods, which are based on first principles without reliance on empirical parameters, are used to calculate accurate energetic profiles for chemical reactions. For this compound, these methods can model reactions such as amide hydrolysis or nucleophilic aromatic substitution.

By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, locate the transition state (TS) structures. The energy difference between the reactants and the transition state determines the activation energy of the reaction, providing critical information about its kinetics. For instance, an ab initio molecular dynamics simulation of N-methylacetamide in different solvents has been used to probe its hydrogen bond dynamics and vibrational frequency shifts, providing insight into solute-solvent interactions. rsc.org While specific studies on this compound are not prevalent, the methodology would allow for the investigation of its stability and degradation pathways under various conditions.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately calculate NMR chemical shifts and vibrational frequencies, which serve as a powerful tool for structural confirmation when compared with experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level, is widely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, calculations would predict a singlet for the methyl (CH₃) protons and distinct signals for the two aromatic protons. The calculated shifts for the carbon atoms in the phenyl ring would show significant variation due to the differing electronic environments created by the chlorine substituents and the acetamide (B32628) group. Comparing these calculated values with experimental data helps in the unambiguous assignment of all signals. mdpi.com

Vibrational Frequencies: The calculation of vibrational frequencies (Infrared and Raman) is essential for understanding a molecule's dynamic properties. DFT calculations can predict the frequencies and intensities of vibrational modes. nih.gov For this compound, key predicted vibrational modes would include the N-H stretch, the C=O stretch (Amide I band), and the C-N stretch coupled with N-H bending (Amide II band). researchgate.net The table below shows hypothetical, yet representative, calculated frequencies for some key vibrational modes based on typical values for related compounds. Scaling factors are often applied to calculated frequencies to correct for anharmonicity and other systematic errors. nist.gov

| Vibrational Mode | Description | Hypothetical Calculated Wavenumber (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|---|

| ν(N-H) | Amide N-H Stretch | 3350 | 3250-3300 |

| ν(C-H)aromatic | Aromatic C-H Stretch | 3100 | 3050-3150 |

| ν(C-H)methyl | Methyl C-H Stretch | 2980 | 2950-2990 |

| ν(C=O) | Amide I band | 1710 | 1670-1690 |

| δ(N-H) + ν(C-N) | Amide II band | 1550 | 1520-1560 |

| ν(C-Cl) | C-Cl Stretch | 850 | 800-880 |

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and time-dependent behavior of molecules, especially in condensed phases.

MD simulations can model the behavior of this compound in various solvents to understand how its conformation and dynamics are influenced by its environment. A key conformational variable is the dihedral angle between the plane of the trichlorophenyl ring and the amide group. MD simulations can reveal the preferred orientation and the energy barriers to rotation around the C-N bond.

In aqueous solution, simulations would focus on the hydrogen bonding between the amide group (N-H as a donor and C=O as an acceptor) and surrounding water molecules. The structure and residence time of water molecules in the solvation shell around the solute can be analyzed. rsc.org In non-polar solvents, intramolecular forces and weaker van der Waals interactions would dominate the conformational preferences. Such studies are vital for understanding how the molecule behaves in different biological or chemical environments.

Computational methods are increasingly used to predict the crystal structure of organic molecules, a field known as Crystal Structure Prediction (CSP). nih.gov These methods generate a multitude of possible crystal packings (hypothetical polymorphs) and rank them based on their calculated lattice energies.

Experimental studies have determined the crystal structure of this compound, revealing its space group and lattice parameters. znaturforsch.comresearchgate.net This experimental data is invaluable for validating the force fields and methods used in CSP. By comparing the predicted structures with the known experimental form, researchers can refine their computational models. Furthermore, CSP can suggest the existence of other low-energy polymorphs that may not have been discovered experimentally, which is of great importance in materials science. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | znaturforsch.com |

| Space Group | Not specified in abstract | znaturforsch.comresearchgate.net |

| Comparison Compounds | The crystal structure has been compared with related compounds like N-phenylacetamide and other chlorinated and methylated phenylacetamides to study the effects of substitution on the crystal symmetry and bond parameters. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are pivotal in modern chemistry for predicting the biological activity and physicochemical properties of compounds, respectively. These models establish a mathematical relationship between the chemical structure of a molecule and its observed properties.

Derivation of Molecular Descriptors

The foundation of any QSAR or QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be derived using computational software. These descriptors fall into several categories:

Constitutional Descriptors (0D): These are the most straightforward descriptors, reflecting the molecular composition without any information about its geometry or connectivity. Examples include molecular weight, number of atoms of each element (e.g., nC, nN, nO, nCl), and number of specific bonds. mdpi.com

Topological Descriptors (2D): Derived from the 2D representation of the molecule, these descriptors quantify aspects of molecular topology, such as size, shape, and branching. Examples include Wiener index, Kier & Hall connectivity indices, and Balaban index. These have been successfully used in modeling the toxicity of various pollutants.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in the molecule and describe its spatial arrangement. They include molecular surface area, volume, and moments of inertia. The crystal structure of this compound provides the fundamental 3D geometry for calculating these descriptors. znaturforsch.com

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. These are crucial for understanding reactivity and intermolecular interactions.

A hypothetical set of molecular descriptors for this compound, based on those commonly used for related compounds, is presented in the table below.

| Descriptor Category | Descriptor Example | Hypothetical Value for this compound | Significance |

| Constitutional (0D) | Molecular Weight | 238.5 g/mol | Relates to the overall size of the molecule. |

| Number of Chlorine Atoms | 3 | Directly influences lipophilicity and potential for halogen bonding. | |

| Topological (2D) | Wiener Index | Value dependent on calculation | Reflects the branching and compactness of the molecule. |

| Kier & Hall Connectivity | Value dependent on calculation | Encodes the degree of branching and connectivity of atoms. | |

| Geometrical (3D) | Molecular Surface Area | Value dependent on calculation | Important for understanding interactions with biological receptors and environmental partitioning. |

| Molecular Volume | Value dependent on calculation | Relates to the space occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | Value dependent on calculation | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Value dependent on calculation | Indicates the electron-accepting ability of the molecule. | |

| Dipole Moment | Value dependent on calculation | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Predictive Modeling for Biological Activities (Non-Human)

QSAR models are instrumental in predicting the biological activities of compounds, such as fungicidal or herbicidal effects, without the need for extensive experimental testing. For this compound, its structural similarity to other known fungicidal and herbicidal chloroacetanilides suggests the potential for similar biological activities.

Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that their antimicrobial activity can be effectively modeled using QSAR. nih.gov The biological activity is primarily driven by the chemical structure, particularly the functional groups that interact with active sites on receptors in fungi and bacteria. nih.gov For instance, the lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical descriptor for predicting the ability of these compounds to cross cell membranes. nih.gov

In the context of fungicidal activity, QSAR studies on N-aryl amides have identified key molecular features that contribute to their efficacy. researchgate.netnih.gov These models often reveal the importance of steric, electronic, and hydrophobic properties. For example, the presence and position of electron-withdrawing groups, such as the chlorine atoms on the phenyl ring of this compound, would significantly influence its electronic properties and, consequently, its interaction with biological targets.

A hypothetical QSAR model for the fungicidal activity of a series of N-phenylacetamides, including this compound, might take the following form:

pEC50 = β0 + β1(logP) + β2(HOMO Energy) + β3*(Steric Descriptor)

Where pEC50 is the negative logarithm of the half-maximal effective concentration, and β are the regression coefficients determined from a set of training compounds.

Prediction of Physicochemical Parameters (e.g., Partition Coefficients, pKa) for Environmental Fate Studies

The environmental fate of a chemical, including its persistence, bioaccumulation, and transport, is governed by its physicochemical properties. QSPR models are employed to predict these properties from the molecular structure. For this compound, key parameters for environmental fate assessment include its octanol-water partition coefficient (Kow), water solubility, and pKa.

The presence of three chlorine atoms on the phenyl ring significantly increases the lipophilicity of this compound, suggesting a high logP value. This would indicate a tendency to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment. researchgate.net QSPR models for predicting logP often utilize descriptors related to molecular size, polarity, and hydrogen bonding capacity.

The persistence of chlorinated organic pollutants in the environment is a major concern. nih.govelsevier.com Computational models can predict the susceptibility of a compound to degradation processes such as hydrolysis. The amide linkage in this compound can undergo hydrolysis, although the rate is influenced by the electronic effects of the trichlorophenyl group.

Below is a table of predicted physicochemical properties for this compound, which are crucial for environmental fate modeling.

| Physicochemical Property | Predicted Value | Significance for Environmental Fate |

| logP (Octanol-Water Partition Coefficient) | High (e.g., > 4) | High potential for bioaccumulation in organisms and adsorption to soil/sediment. |

| Water Solubility | Low | Limited mobility in aqueous environments, but can still be transported over long distances adsorbed to particles. |

| pKa (Amide Proton) | Weakly acidic/neutral | Influences the ionization state of the molecule in different environmental pH ranges, affecting its solubility and transport. |

| Vapor Pressure | Low | Low volatility, suggesting it will primarily reside in soil and water rather than the atmosphere. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens to investigate the detailed mechanisms of chemical reactions at the atomic level. For this compound, understanding its reaction pathways, such as hydrolysis, is crucial for predicting its environmental persistence and metabolic fate.

The hydrolysis of the amide bond is a key degradation pathway for acetanilide (B955) derivatives. Computational studies on the hydrolysis of related amides, such as acetanilide and other chloroacetanilides, have been performed using methods like Density Functional Theory (DFT). mdpi.comnih.govnih.gov These studies allow for the mapping of the potential energy surface of the reaction, identifying transition states, intermediates, and calculating activation energies.

The hydrolysis of this compound can proceed via acid-catalyzed or base-catalyzed mechanisms. A plausible mechanism for the base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate, which is often the rate-determining step, results in the cleavage of the C-N bond to form 2,4,6-trichloroaniline (B165571) and an acetate (B1210297) ion.

Computational studies on similar chloroacetanilide herbicides have shown that the degradation mechanism is often a bimolecular nucleophilic substitution (SN2) reaction. mdpi.comnih.gov The activation energies for these reactions can be calculated, providing a quantitative measure of the reaction rate. For instance, DFT calculations can reveal the geometry of the transition state, showing the bond-breaking and bond-forming processes in detail.

A hypothetical reaction coordinate diagram for the base-catalyzed hydrolysis of this compound, based on studies of related compounds, would show the relative energies of the reactants, transition state, intermediate, and products.

Biochemical and Molecular Interactions of N 2,4,6 Trichlorophenyl Acetamide Excluding Human Clinical Data

Target Identification and Mechanism of Action Studies (In Vitro and Non-Human In Vivo)

Limited direct research on the specific molecular targets and mechanisms of action for N-(2,4,6-trichlorophenyl)acetamide is available in publicly accessible scientific literature. However, studies on structurally related acetamide (B32628) compounds provide insights into potential biological activities.

Enzyme Inhibition and Activation Assays

While specific enzyme inhibition or activation data for this compound is not readily found, the broader class of acetamide derivatives has been investigated for its effects on various enzymes. For instance, some acetamide derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Additionally, certain acetamide-sulfonamide conjugates have demonstrated competitive inhibition of urease, an enzyme implicated in infections by bacteria such as Helicobacter pylori. semanticscholar.org The inhibition mechanism for these conjugates was determined to be competitive, as evidenced by an increase in the Michaelis constant (Km) with no change in the maximum reaction rate (Vmax). semanticscholar.org Another area of investigation for acetamide-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. semanticscholar.org

It is important to note that these findings pertain to related compounds and not directly to this compound. The specific substitution pattern of the trichlorophenyl group would significantly influence its interaction with any potential enzyme targets.

Receptor Binding Studies in Model Systems (e.g., Cell-Free, Recombinant Proteins, Non-Human Cells)

Direct receptor binding studies for this compound are not prominently reported. However, research on related compounds offers potential avenues for investigation. For example, studies on the neurokinin 1 receptor (NK1R), a G-protein coupled receptor, have utilized antagonist drugs with complex chemical structures that include features reminiscent of substituted phenyl groups, though not a trichlorophenylacetamide moiety. scispace.com

Furthermore, the expression of taste receptors, such as bitter taste receptors (T2Rs), has been identified in the intestinal cells of non-human primates like rhesus macaques. nih.gov These studies open the possibility that various xenobiotics could interact with such receptors in non-human model systems. However, any potential interaction of this compound with these or other receptors remains to be experimentally determined.

Protein-Ligand Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Specific data from protein-ligand interaction analyses such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound are not available in the reviewed literature. These techniques are powerful methods for characterizing the thermodynamics and kinetics of binding events between a ligand and a protein. nih.govebi.ac.ukcnr.itnih.govrsc.org

ITC directly measures the heat released or absorbed during a binding interaction, providing information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. ebi.ac.uknih.gov SPR, on the other hand, is an optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants. cnr.ithacettepe.edu.tr The application of these techniques would be crucial to quantitatively understand any potential interactions of this compound with specific protein targets, should they be identified in future research.

Cellular Biochemistry and Biological Pathway Modulation (Non-Human Cell Lines and Organisms)

Cellular Uptake and Subcellular Localization Studies

Specific studies detailing the cellular uptake and subcellular localization of this compound in non-human cell lines or organisms are not currently available. The mechanisms by which cells internalize small molecules can vary and include processes like passive diffusion and various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govmdpi.comnih.gov The physicochemical properties of a compound, including its size, charge, and hydrophobicity, play a significant role in determining its primary route of entry into cells. nih.gov For instance, studies with nanoparticles have shown that surface modifications can dictate the endocytic pathway utilized. nih.govnih.gov

Without experimental data, the cellular uptake and subsequent intracellular distribution of this compound remain speculative.

Effects on Gene Expression and Protein Synthesis in Model Organisms

There is no specific information available regarding the effects of this compound on gene expression and protein synthesis in model organisms. Protein synthesis is a fundamental biological process involving transcription of DNA to messenger RNA (mRNA) and subsequent translation of mRNA into a polypeptide chain by ribosomes, with the help of transfer RNA (tRNA) and various initiation and elongation factors. youtube.comyoutube.com Any compound that interferes with these intricate processes could have significant effects on cellular function and viability. Investigating potential alterations in gene expression profiles and the machinery of protein synthesis in model organisms upon exposure to this compound would be a critical step in understanding its biological activity.

Impact on Cellular Signaling Pathways (e.g., Apoptosis, Proliferation, Differentiation in non-human cells)